molecular formula C10H9BrO2 B1654276 methyl 2-bromo-3-phenylprop-2-enoate CAS No. 21788-35-2

methyl 2-bromo-3-phenylprop-2-enoate

Cat. No.: B1654276
CAS No.: 21788-35-2
M. Wt: 241.08 g/mol
InChI Key: UDGLSFZOLJZPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-bromo-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of propenoic acid, where a bromine atom is attached to the second carbon and a phenyl group is attached to the third carbon The compound is also esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-3-phenylprop-2-enoate typically involves the bromination of methyl cinnamate. The reaction can be carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-bromo-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction

Properties

CAS No.

21788-35-2

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 2-bromo-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

UDGLSFZOLJZPTH-UHFFFAOYSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1)Br

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)Br

Origin of Product

United States

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